2-Aminoethyl alpha-l-fucopyranoside
Description
2-Aminoethyl α-L-fucopyranoside (CAS 153252-87-0) is a synthetic fucose derivative with the molecular formula C₈H₁₇NO₅ and a molecular weight of 207.22 g/mol . Structurally, it consists of an α-L-fucopyranose moiety (6-deoxy-α-L-galactopyranose) linked via a glycosidic bond to a 2-aminoethyl group. The amino group enhances its solubility in aqueous media and enables conjugation with other molecules, making it valuable in glycobiology and drug development. Its stereochemistry is defined as (2R,3S,4R,5S,6S), critical for biological recognition .
Properties
IUPAC Name |
(2R,3S,4R,5S,6S)-2-(2-aminoethoxy)-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO5/c1-4-5(10)6(11)7(12)8(14-4)13-3-2-9/h4-8,10-12H,2-3,9H2,1H3/t4-,5+,6+,7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBTZKVBJRYKX-FMGWEMOISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCCN)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCCN)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoethyl alpha-l-fucopyranoside typically involves the glycosylation of 2-aminoethanol with alpha-l-fucopyranosyl chloride under controlled conditions. The reaction is usually carried out in an aprotic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve larger reactors and continuous flow processes to ensure consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethyl alpha-l-fucopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of fucose derivatives.
Reduction: Reduction reactions can produce various reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different glycosides or other derivatives.
Scientific Research Applications
Substrate for Glycosidases
2-Aminoethyl alpha-L-fucopyranoside serves as a substrate for studying fucosidases and other glycosidases. Its structural features allow researchers to investigate enzyme kinetics and mechanisms, providing insights into carbohydrate metabolism and enzymatic activity.
Carbohydrate Microarrays
This compound is utilized in carbohydrate microarray technology, which enables the study of carbohydrate-protein interactions on a cellular level. By presenting carbohydrate ligands in a manner that mimics natural cell-cell interfaces, researchers can analyze binding affinities and specificities of various proteins towards fucosylated structures .
Synthesis of Glycopolymers
This compound is used in the synthesis of glycopolymers, which can mimic natural polysaccharides like fucoidan. These glycopolymers have potential applications in drug delivery systems and biomaterials due to their ability to interact with biological systems effectively .
Drug Development
The compound has been investigated for its potential therapeutic applications, particularly in drug formulations that require enhanced solubility and bioavailability. Its amino group allows for various chemical modifications, making it a versatile building block in medicinal chemistry.
Antiviral and Anticancer Properties
Research indicates that derivatives of this compound may possess antiviral and anticancer properties similar to those of fucoidan, a polysaccharide known for its health benefits. Studies have shown that fucosylated compounds can modulate immune responses and exhibit cytotoxic effects against cancer cells .
Case Studies and Research Findings
Numerous studies highlight the applications and efficacy of this compound:
- Glycopolymer Synthesis : Research demonstrated that glycopolymers synthesized from this compound exhibited significant biological activity, including antiviral effects against HSV-1 and modulation of platelet activation .
- Carbohydrate Microarrays : In a study using carbohydrate microarrays, this compound was shown to enhance the detection sensitivity of carbohydrate-protein interactions compared to standard methods .
- Therapeutic Potential : Investigations into insulin conjugates containing fucose derivatives revealed improved pharmacokinetic profiles, suggesting that this compound could be pivotal in developing glucose-responsive therapies .
Mechanism of Action
The mechanism by which 2-Aminoethyl alpha-l-fucopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to lectins or other glycan-binding proteins, influencing cellular processes such as cell adhesion, signaling, and immune responses.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Functional Group Modifications
2-(Trimethylsilyl)ethyl α-L-Fucopyranoside Derivatives
- Structure: Features a trimethylsilyl (TMS) group instead of aminoethyl. Example: Compound 5 (C₁₉H₃₇NO₁₀SiNa, MW 490.2 g/mol) .
- Key Properties : The hydrophobic TMS group increases stability in organic solvents, facilitating synthetic glycosylation reactions.
- Applications : Used in oligosaccharide synthesis, such as constructing fucose-containing glycans for studying carbohydrate-protein interactions .
2-Iodoethyl α-L-Fucopyranoside
- Structure: Substitutes the amino group with iodine (C₈H₁₅IO₅, MW 318.11 g/mol) .
- Key Properties : The iodoethyl group acts as a leaving group, enabling nucleophilic substitution reactions.
- Applications : Intermediate in radiopharmaceuticals or click chemistry-based bioconjugation .
4-Nitrophenyl α-L-Fucopyranoside
- Structure: Nitrophenyl group attached to fucose (C₁₂H₁₅NO₇, MW 285.25 g/mol) .
- Key Properties: Chromogenic substrate releasing yellow 4-nitrophenol upon enzymatic hydrolysis.
- Applications: Measures α-L-fucosidase activity in diagnostics and enzyme kinetics studies .
Sugar Backbone Variations
Phenyl 2-Acetamido-2-Deoxy-α-D-Glucopyranoside
- Structure: Glucosamine backbone with acetamido and phenyl groups (C₁₄H₁₉NO₆, MW 297.3 g/mol) .
- Key Properties : Resistant to enzymatic degradation due to the acetamido group.
- Applications : Probes for glycosidase specificity and N-linked glycan processing .
Methyl 2-O-β-L-Fucopyranosyl-β-L-Fucopyranoside
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Physicochemical Properties
| Compound | Solubility | Stability | Reactivity Highlights |
|---|---|---|---|
| 2-Aminoethyl α-L-Fucopyranoside | Water-soluble | Stable at RT | Amine enables Schiff base formation |
| 2-(Trimethylsilyl)ethyl Derivatives | Organic solvents | Hydrolysis-prone | TMS enhances lipophilicity |
| 4-Nitrophenyl α-L-Fucopyranoside | DMSO/Water | Light-sensitive | Enzymatic hydrolysis releases 4-NP |
Biological Activity
2-Aminoethyl alpha-L-fucopyranoside (AEF) is a glycosylamine derivative that has garnered attention for its diverse biological activities, particularly in the fields of cell adhesion, immunology, and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of AEF.
Chemical Structure and Properties
AEF is characterized by its fucopyranoside structure, which includes an aminoethyl group. This configuration allows AEF to interact with various biological molecules, influencing cellular processes.
Biological Activities
1. Cell Adhesion and Interaction:
AEF has been shown to enhance cell adhesion properties in various cell types. This activity is particularly relevant in cancer research, where cell adhesion plays a crucial role in metastasis. Studies indicate that AEF can influence the expression of adhesion molecules on cell surfaces, promoting stronger interactions between cells and extracellular matrices.
2. Immunological Effects:
Research highlights AEF's potential role as an immunomodulator. It has been observed to affect lymphocyte proliferation and cytokine production, suggesting its utility in modulating immune responses. Specifically, AEF may inhibit the mitogenic activity of certain lectins, which are known to stimulate immune cells .
3. Therapeutic Applications:
AEF's structural properties make it a candidate for drug delivery systems. For instance, conjugates formed with AEF have been explored for targeted drug delivery in cancer therapies. These conjugates can respond to specific saccharides, allowing for controlled release in tumor microenvironments .
Case Study 1: Cancer Therapy
A study investigated the use of AEF-conjugated prodrugs designed for selective drug release in tumor environments. The results demonstrated significant therapeutic efficacy against triple-negative breast cancer models, with a notable reduction in tumor size among treated mice .
Case Study 2: Immune Modulation
In another investigation, AEF was tested for its effects on T-cell activation. The findings indicated that AEF could modulate T-cell responses by inhibiting the activation induced by certain lectins, thereby reducing potential inflammatory responses in vivo .
The mechanisms underlying AEF's biological activities are multifaceted:
- Cell Adhesion: AEF enhances the binding affinity of cells to fibronectin and other extracellular matrix components through upregulation of integrins.
- Immunomodulation: By interacting with glycosylation patterns on lymphocytes, AEF can inhibit inappropriate immune activation while promoting beneficial immune responses.
- Drug Delivery: The ability of AEF to form stable conjugates with therapeutic agents allows for targeted delivery mechanisms that enhance drug efficacy while minimizing systemic side effects.
Comparative Analysis
The following table summarizes the biological activities of AEF compared to other similar compounds:
| Compound | Cell Adhesion | Immunomodulation | Drug Delivery Potential |
|---|---|---|---|
| This compound (AEF) | High | Moderate | High |
| 2-Aminoethyl beta-D-glucopyranoside | Moderate | Low | Moderate |
| N-Acetyl-D-glucosamine | Low | High | Low |
Q & A
Q. What are the common synthetic routes for preparing 2-Aminoethyl alpha-L-fucopyranoside, and what critical reagents are involved?
The synthesis of this compound typically involves glycosylation reactions. For example, methyl α-L-fucopyranoside can react with 2-aminoethyl diphenylborinate as a catalyst in acetonitrile, using silver(I) oxide to promote coupling . Alternative methods may employ protective group strategies (e.g., Boc protection) and thiophosgene for functionalization, as seen in analogous aminoethyl glycoside syntheses . Critical reagents include silver oxide (to stabilize reactive intermediates), borinate catalysts, and acetonitrile as a solvent for polar aprotic conditions.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm glycosidic linkages and stereochemistry . Mass spectrometry (MS) validates molecular weight, while high-performance liquid chromatography (HPLC) assesses purity. Thermal analysis (e.g., differential scanning calorimetry, DSC) can detect phase transitions or decomposition, as demonstrated in studies of related glycosides .
Q. How is this compound utilized as a substrate in enzyme kinetics studies for fucosidases?
This compound acts as a synthetic substrate for α-L-fucosidases, enzymes critical in glycobiology. Hydrolysis releases the aminoethyl group, which can be quantified via spectrophotometric assays (e.g., coupled with chromogenic reagents) or HPLC. Similar substrates, like 4-nitrophenyl α-L-fucopyranoside, are used to measure enzyme activity by monitoring nitrophenol release at 405 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a substrate across different experimental setups?
Contradictions may arise from variations in enzyme sources (e.g., mammalian vs. bacterial fucosidases) or assay conditions (pH, temperature). Standardizing protocols (e.g., buffer composition, substrate concentration) and including positive controls (e.g., commercial enzymes with known kinetics) are critical. Cross-validating results with orthogonal methods, such as isothermal titration calorimetry (ITC), can resolve discrepancies .
Q. What strategies optimize the glycosylation yield of this compound synthesis, particularly in avoiding common side reactions?
Yield optimization requires controlling reaction parameters:
- Catalysts : Silver oxide enhances glycosyl acceptor activation .
- Solvent : Acetonitrile minimizes hydrolysis side reactions.
- Temperature : Lower temperatures (0–4°C) reduce anomerization.
- Protecting groups : Temporary protection of the aminoethyl group (e.g., Boc) prevents undesired nucleophilic side reactions .
Q. What are the implications of the stereochemical configuration of this compound on its interaction with carbohydrate-binding proteins?
The α-L configuration is critical for recognition by lectins and fucosidases, as seen in studies of 2-naphthyl α-L-fucoside . Stereochemical mismatches (e.g., β-anomers or D-configurations) reduce binding affinity. Techniques like X-ray crystallography or molecular docking can map interactions between the fucopyranoside and protein active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
